Methyl (4S)-4-amino-1-methyl-D-prolinate
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Overview
Description
Methyl (4S)-4-amino-1-methyl-D-prolinate is a chiral compound with the molecular formula C7H14N2O2 It is a derivative of proline, an amino acid, and is characterized by the presence of an amino group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4S)-4-amino-1-methyl-D-prolinate typically involves the esterification of (4S)-4-amino-1-methyl-D-proline. One common method is the reaction of (4S)-4-amino-1-methyl-D-proline with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (4S)-4-amino-1-methyl-D-prolinate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.
Substitution: Reagents like acyl chlorides or anhydrides can be used to form amides or esters.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Scientific Research Applications
Methyl (4S)-4-amino-1-methyl-D-prolinate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (4S)-4-amino-1-methyl-D-prolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl (4S)-4-amino-1-methyl-L-prolinate: A similar compound with a different stereochemistry.
Ethyl (4S)-4-amino-1-methyl-D-prolinate: An ethyl ester derivative.
Methyl (4R)-4-amino-1-methyl-D-prolinate: A stereoisomer with different spatial arrangement.
Uniqueness
Methyl (4S)-4-amino-1-methyl-D-prolinate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
CAS No. |
732241-85-9 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
methyl (2R,4S)-4-amino-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6+/m0/s1 |
InChI Key |
WWDRZXVUQYMTLY-NTSWFWBYSA-N |
Isomeric SMILES |
CN1C[C@H](C[C@@H]1C(=O)OC)N |
Canonical SMILES |
CN1CC(CC1C(=O)OC)N |
Origin of Product |
United States |
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